molecular formula C16H18O2 B8312932 2-Methyl-2-(4-phenylphenoxy)-propanol

2-Methyl-2-(4-phenylphenoxy)-propanol

Cat. No.: B8312932
M. Wt: 242.31 g/mol
InChI Key: DVEVXVYBDVJHRT-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-phenylphenoxy)-propanol (CAS: 34352-74-4) is a tertiary alcohol characterized by a biphenoxy (4-phenylphenoxy) group attached to a 2-methylpropanol backbone. Its molecular formula is C₁₅H₁₆O₂, with a molecular weight of 228.29 g/mol. The compound is also known by synonyms such as 2-(4-biphenylyl)-2-propanol and α,α-dimethyl[1,1'-biphenyl]-4-methanol .

Synthesis and Applications: The compound is synthesized via nucleophilic substitution reactions, such as the reaction of 4-hydroxybiphenyl with 2-bromo-2-methylpropanol . It serves as a critical intermediate in pharmaceutical chemistry, particularly in synthesizing piperidine derivatives (e.g., cholesterol-lowering agents) and other aryl-substituted propanols . Its bulky aromatic structure enhances lipophilicity, making it suitable for drug design targeting lipid-rich biological systems.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

2-methyl-2-(4-phenylphenoxy)propan-1-ol

InChI

InChI=1S/C16H18O2/c1-16(2,12-17)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11,17H,12H2,1-2H3

InChI Key

DVEVXVYBDVJHRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)OC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

The structural and functional properties of 2-methyl-2-(4-phenylphenoxy)-propanol are compared below with analogous alcohols and derivatives.

Structural Analogues

2-(4-Ethoxyphenyl)-2-methylpropanol
  • Molecular Formula : C₁₂H₁₈O₂
  • Substituents: Ethoxyphenyl (-OC₂H₅) instead of biphenoxy.
  • Properties: The ethoxy group reduces steric hindrance compared to biphenoxy, increasing solubility in polar solvents. However, the absence of extended aromaticity diminishes its lipophilicity. Used as a chemical intermediate in fragrances and surfactants .
2-Methyl-2-[4-(4-piperidinophenyl)-phenoxy]-propanol
  • Molecular Formula: C₂₁H₂₇NO₂
  • Substituents: Piperidine group introduced at the biphenoxy para-position.
  • Properties : The piperidine moiety introduces basicity, enhancing solubility in acidic media. This derivative exhibits improved binding to biological targets (e.g., enzymes, receptors) due to nitrogen lone-pair interactions .
1-Octanol
  • Molecular Formula : C₈H₁₈O
  • Substituents : Linear alkyl chain.
  • Properties: Lower nucleophilicity (N = 1.5–2.0) compared to this compound (N = 2.06) . Odor threshold is significantly lower (~0.13 ppm), with intense odor perception, unlike the target compound’s undetectable odor .

Functional Analogues

2-Methyl-2-(4-phenylphenoxy)propanoic Acid
  • Molecular Formula : C₁₆H₁₆O₃
  • Substituents : Carboxylic acid (-COOH) replaces the hydroxyl group.
  • Properties : Increased acidity (pKa ~4.5) and hydrogen-bonding capacity, making it suitable for coordination chemistry. Used in polymer catalysis and metal-organic frameworks .

Data Table: Key Comparative Properties

Compound Molecular Formula Nucleophilicity (N) LogP (Lipophilicity) Odor Threshold Key Applications
This compound C₁₅H₁₆O₂ 2.06 4.2 Not reported Pharmaceutical intermediates
2-(4-Ethoxyphenyl)-2-methylpropanol C₁₂H₁₈O₂ 1.85 (estimated) 3.1 Not reported Surfactants, fragrances
1-Octanol C₈H₁₈O 1.5–2.0 3.0 0.13 ppm Industrial solvents
2-Methyl-2-(4-phenylphenoxy)propanoic acid C₁₆H₁₆O₃ 1.2 (estimated) 2.8 Not reported Polymer catalysts

Reactivity and Electronic Properties

The nucleophilicity index (N = 2.06) of this compound, derived from HOMO-LUMO energy gaps, indicates strong electron-donating capacity, favoring nucleophilic attacks on electrophilic sites (e.g., TiCl₄ in polymerization catalysts) . In contrast:

  • 1-Octanol exhibits lower nucleophilicity due to its non-aromatic structure, limiting its role in electron-transfer reactions .
  • Piperidine derivatives of the target compound show enhanced basicity, enabling interactions with biological macromolecules .

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